molecular formula C17H10F3N3O3S B2678911 N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide CAS No. 478031-89-9

N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide

Cat. No.: B2678911
CAS No.: 478031-89-9
M. Wt: 393.34
InChI Key: HUGUYZYMDZQKPG-UHFFFAOYSA-N
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Description

The compound N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide features a 1,2,4-thiadiazole core substituted at position 2 with a 3-(trifluoromethyl)benzoyl group and at position 5 with a benzene carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electronic and steric properties that influence binding interactions.

Properties

IUPAC Name

N-[3-oxo-2-[3-(trifluoromethyl)benzoyl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-8-4-7-11(9-12)14(25)23-16(26)22-15(27-23)21-13(24)10-5-2-1-3-6-10/h1-9H,(H,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGUYZYMDZQKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 3 oxo 2 3 trifluoromethyl benzoyl 2 3 dihydro 1 2 4 thiadiazol 5 yl}benzenecarboxamide}

Antimicrobial Properties

Research has indicated that derivatives of thiadiazoles, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted that various thiadiazole derivatives demonstrated effective inhibition against multiple bacterial strains. For instance, compounds with similar structural motifs showed Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 10 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Thiadiazole derivatives have been recognized for their anticancer properties. A notable case study involved a series of thiadiazole compounds where one derivative exhibited selective cytotoxicity against human breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)1.5Apoptosis induction
Compound BHeLa (cervical cancer)0.8Cell cycle arrest

Anti-Tubercular Activity

Recent studies have also explored the anti-tubercular potential of thiadiazole derivatives. For example, compounds structurally related to this compound were tested against Mycobacterium tuberculosis. One derivative showed an impressive 92% inhibition at a concentration of 250 µg/mL .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It could potentially intercalate into DNA strands or bind to DNA repair enzymes, disrupting replication and transcription processes.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

  • Villemagne et al. (2020) : Developed new oxadiazole compounds as EthR inhibitors for tuberculosis treatment. The study reported enhanced solubility and metabolic stability .
  • Parikh et al. (2020) : Investigated substituted thiadiazoles for their anti-tuberculosis activity against Mtb H37Rv strain, highlighting significant inhibition rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects and heterocycle variations:

Compound Name/ID Core Structure Substituents Key Properties/Applications Reference
Target Compound 1,2,4-thiadiazole - Position 2: 3-(trifluoromethyl)benzoyl
- Position 5: Benzene carboxamide
Under investigation
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 1,2,4-thiadiazole - Position 5: 4-methoxybenzamide
- No substituent at position 2
Higher polarity due to methoxy
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole - Position 5: 4-(trifluoromethoxy)benzoyl
- Cyclopropanecarboxamide
Agrochemical/medicinal chemistry
Ethyl 2-phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (PTCT) 1,2,3-triazole - Trifluoromethyl group
- Ethyl ester
Hg²⁺ ion sensing
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide Triazole/pyridine hybrid - Trifluoromethylpyridine
- Thioxo-triazole
Potential pesticide/biological activity

Analysis of Structural and Functional Differences

Heterocyclic Core Variations
  • 1,2,4-Thiadiazole (Target Compound) : The sulfur and nitrogen atoms in the thiadiazole ring confer distinct electronic properties, enabling hydrogen bonding and π-stacking interactions. Compared to thiazole (as in ), the thiadiazole core is less aromatic but offers greater metabolic resistance due to reduced ring strain.
  • 1,2,3-Triazole (PTCT) : The triazole ring ( ) is highly aromatic, enhancing stability and metal-binding capabilities (e.g., Hg²⁺ sensing). However, it lacks the keto group present in thiadiazoles, limiting redox reactivity.
Substituent Effects
  • Trifluoromethyl vs.
  • Methoxy vs. Carboxamide : The 4-methoxy substituent in ’s compound reduces steric hindrance compared to the bulkier benzene carboxamide in the target molecule, possibly improving solubility but reducing target specificity.
Pharmacological Implications
  • The trifluoromethyl group in the target compound and PTCT ( ) enhances membrane permeability and resistance to oxidative degradation, a critical feature for bioactive molecules.
  • Thiazole-based analogs ( ) may exhibit divergent biological activity due to differences in ring electronics and substituent positioning.

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